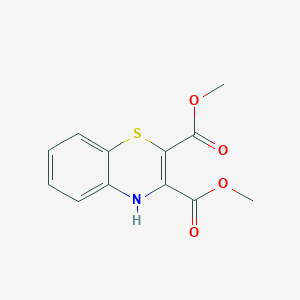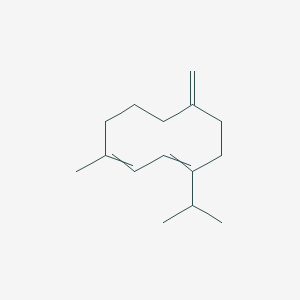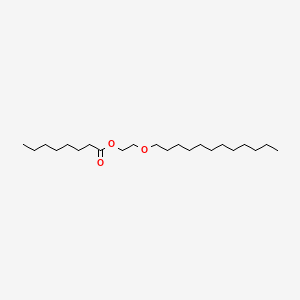![molecular formula C16H11F2NO3S B14457722 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole CAS No. 72399-66-7](/img/structure/B14457722.png)
2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethanesulfonyl group attached to a phenyl ring, which is further connected to an oxazole ring. The presence of these functional groups imparts distinct chemical reactivity and potential utility in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-(difluoromethanesulfonyl)benzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho or para to the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOCH3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the phenyl ring .
科学研究应用
2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism by which 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole exerts its effects involves interactions with specific molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-[4-(Trifluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
- 2-[4-(Methanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
- 2-[4-(Ethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
Uniqueness
Compared to similar compounds, 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
属性
CAS 编号 |
72399-66-7 |
|---|---|
分子式 |
C16H11F2NO3S |
分子量 |
335.3 g/mol |
IUPAC 名称 |
2-[4-(difluoromethylsulfonyl)phenyl]-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H11F2NO3S/c17-16(18)23(20,21)13-8-6-12(7-9-13)15-19-10-14(22-15)11-4-2-1-3-5-11/h1-10,16H |
InChI 键 |
JOBLWLIITVPQRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


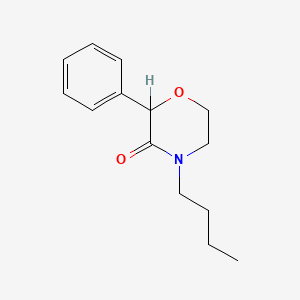
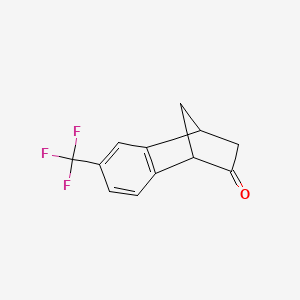

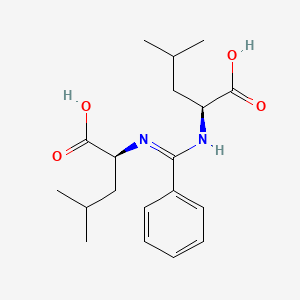

diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)



